REACTION_SMILES
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[Br:1][c:2]1[cH:3][c:4]([C:9]([CH3:10])([CH3:11])[CH3:12])[cH:5][c:6]([F:8])[cH:7]1.[CH2:23]1[O:24][CH2:25][CH2:26][CH2:27]1.[CH3:13][CH2:14][CH2:15][CH2:16][Li:17].[O:18]=[CH:19][N:20]([CH3:21])[CH3:22]>>[c:2]1([CH:19]=[O:18])[cH:3][c:4]([C:9]([CH3:10])([CH3:11])[CH3:12])[cH:5][c:6]([F:8])[cH:7]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(C)(C)c1cc(F)cc(Br)c1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1CCOC1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Li]CCCC
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CN(C)C=O
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Name
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Type
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product
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Smiles
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CC(C)(C)c1cc(F)cc(C=O)c1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |